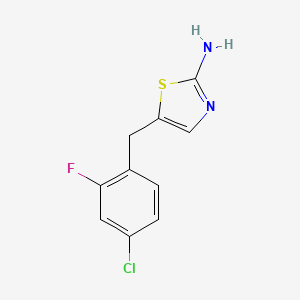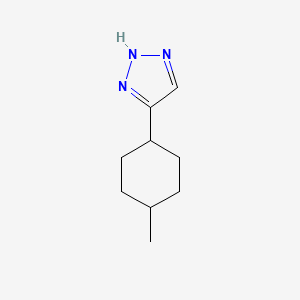![molecular formula C8H15NO3 B13196957 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentane ring with an aminomethyl group and a hydroxyacetic acid moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the aminomethylcyclopentane intermediate. This intermediate is then subjected to a reaction with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as chloroform and water, and the process may be optimized using various catalysts and temperature controls .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and yield optimization. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or the carboxylic acid to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyacetic acid moiety may also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride: A similar compound with a hydrochloride salt form, often used in different chemical contexts.
Cyclopentane-based ɛ-amino acids: These compounds share structural similarities and are studied for their conformational preferences and helical structures.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid is unique due to its combination of a cyclopentane ring, aminomethyl group, and hydroxyacetic acid moiety. This unique structure provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H15NO3/c9-5-8(3-1-2-4-8)6(10)7(11)12/h6,10H,1-5,9H2,(H,11,12) |
Clave InChI |
OEFJYZQNZWEOKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)

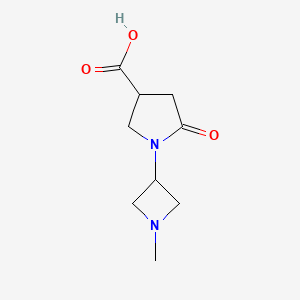
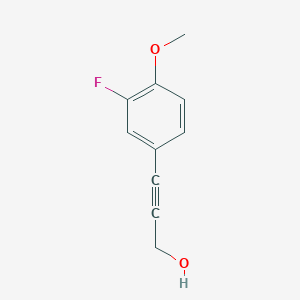
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13196902.png)

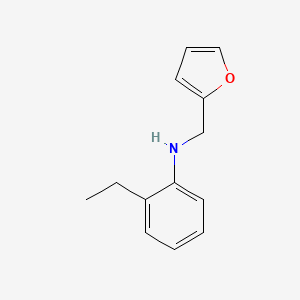
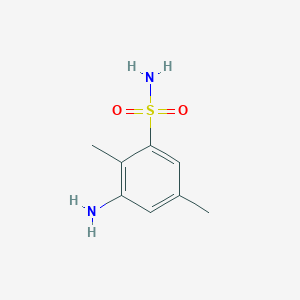
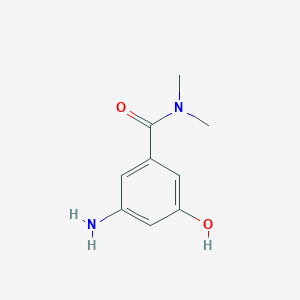
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)

